molecular formula C11H12ClNO2 B14835878 1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid

1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid

Cat. No.: B14835878
M. Wt: 225.67 g/mol
InChI Key: JBZUNEUGZLXYOE-UHFFFAOYSA-N
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Description

1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid is an organic compound that features a unique azetidine ring substituted with a 2-chloro-benzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Chloro-benzyl Group: This step involves the alkylation of the azetidine ring with 2-chloro-benzyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The 2-chloro-benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Shares the 2-chloro-benzyl group but lacks the azetidine ring.

    Benzyl chloride: Contains the benzyl group but lacks the azetidine ring and carboxylic acid group.

    Azetidine-2-carboxylic acid: Contains the azetidine ring and carboxylic acid group but lacks the 2-chloro-benzyl group.

Uniqueness: 1-(2-Chloro-benzyl)-azetidine-2-carboxylic acid is unique due to the combination of the azetidine ring, 2-chloro-benzyl group, and carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-4-2-1-3-8(9)7-13-6-5-10(13)11(14)15/h1-4,10H,5-7H2,(H,14,15)

InChI Key

JBZUNEUGZLXYOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)CC2=CC=CC=C2Cl

Origin of Product

United States

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